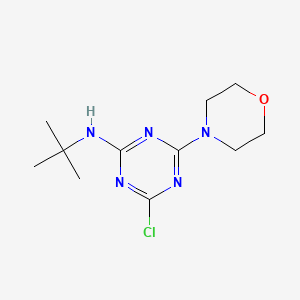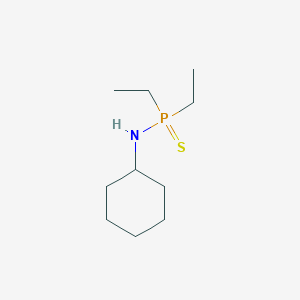
3-(1-naphthylmethoxy)propanenitrile
Übersicht
Beschreibung
3-(1-naphthylmethoxy)propanenitrile, also known as SKF-96365, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of store-operated calcium channels (SOCCs), which are critical for regulating intracellular calcium levels and cellular functions.
Wirkmechanismus
3-(1-naphthylmethoxy)propanenitrile inhibits SOCCs by binding to the channel pore and preventing the influx of calcium ions into the cytosol. This leads to a decrease in intracellular calcium levels, which can affect various cellular processes. The exact mechanism of how 3-(1-naphthylmethoxy)propanenitrile interacts with SOCCs is still under investigation.
Biochemical and Physiological Effects:
3-(1-naphthylmethoxy)propanenitrile has been shown to have various biochemical and physiological effects in different cell types. It can inhibit cell proliferation and induce apoptosis in cancer cells, while also promoting cell migration in endothelial cells. Additionally, 3-(1-naphthylmethoxy)propanenitrile has been shown to modulate synaptic plasticity and neurotransmitter release in neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(1-naphthylmethoxy)propanenitrile in lab experiments is its specificity for SOCCs, which allows for the selective inhibition of this channel type. However, 3-(1-naphthylmethoxy)propanenitrile can also affect other calcium channels and transporters, which can complicate the interpretation of results. In addition, 3-(1-naphthylmethoxy)propanenitrile has poor solubility in aqueous solutions, which can limit its use in certain experimental setups.
Zukünftige Richtungen
Future research on 3-(1-naphthylmethoxy)propanenitrile could focus on improving its solubility and specificity for SOCCs, as well as investigating its potential therapeutic applications in various diseases. Additionally, the role of SOCCs in cellular processes such as autophagy and immune function could be further explored using 3-(1-naphthylmethoxy)propanenitrile as a tool. Overall, 3-(1-naphthylmethoxy)propanenitrile has the potential to be a valuable tool for scientific research in a variety of fields.
Wissenschaftliche Forschungsanwendungen
3-(1-naphthylmethoxy)propanenitrile has been extensively used as a tool to study the role of SOCCs in various cellular processes, including cell proliferation, migration, and apoptosis. It has also been used to investigate the involvement of SOCCs in diseases such as cancer, Alzheimer's disease, and cardiovascular disorders. In addition, 3-(1-naphthylmethoxy)propanenitrile has been shown to modulate calcium signaling in neurons, making it a potential therapeutic target for neurological disorders.
Eigenschaften
IUPAC Name |
3-(naphthalen-1-ylmethoxy)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c15-9-4-10-16-11-13-7-3-6-12-5-1-2-8-14(12)13/h1-3,5-8H,4,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKCMYGHIGLNDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Naphthalen-1-ylmethoxy)propanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-amino-2,4-dioxo-5-(2,4,6-trimethyl-3,5-dinitrophenyl)-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B3819392.png)

![4-[2-ethoxy-5-(methoxymethyl)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3819411.png)
![7-amino-5-mesityl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B3819415.png)
![N-allyl-4,6-bis[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B3819423.png)
![2-amino-4-[3-(methoxymethyl)-2,4,6-trimethylphenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B3819424.png)





![N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B3819476.png)

